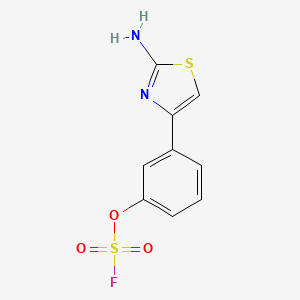
N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide, also known as CCPA, is a chemical compound that has been extensively studied for its potential therapeutic uses. CCPA is a selective adenosine A1 receptor agonist, which means that it binds specifically to this receptor and activates it. Adenosine A1 receptors are found in various tissues throughout the body, including the brain, heart, and kidneys. Activation of these receptors has been linked to a variety of physiological effects, including anti-inflammatory and neuroprotective effects.
Wirkmechanismus
N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide binds specifically to adenosine A1 receptors and activates them. Activation of these receptors leads to a variety of physiological effects, including decreased heart rate, vasodilation, and inhibition of neurotransmitter release. These effects are mediated by various intracellular signaling pathways, such as the cAMP-PKA pathway.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-arrhythmic effects. In animal models, N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide has been shown to reduce inflammation and oxidative stress in the brain, leading to improved cognitive function. In addition, N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide has been shown to reduce the severity and frequency of arrhythmias in animal models of heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide is that it is a selective adenosine A1 receptor agonist, which means that it binds specifically to this receptor and does not affect other adenosine receptors. This makes it a useful tool for studying the physiological effects of adenosine A1 receptor activation. However, one limitation of N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide is that it has relatively low potency compared to other adenosine A1 receptor agonists, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide. One area of interest is the development of more potent and selective adenosine A1 receptor agonists based on the structure of N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide. Another area of interest is the investigation of the potential therapeutic uses of N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide in various disease models, such as Alzheimer's and Parkinson's disease. Finally, further research is needed to fully understand the intracellular signaling pathways involved in the physiological effects of N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide and other adenosine A1 receptor agonists.
Synthesemethoden
N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide can be synthesized using a variety of methods, including the reaction of 1-cyanocyclohexylamine with 2-pyridinethiol in the presence of a base such as sodium hydroxide. The resulting product can then be purified using various techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide has been extensively studied for its potential therapeutic uses, particularly in the fields of neuroscience and cardiovascular medicine. In neuroscience, N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular medicine, N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide has been shown to have anti-arrhythmic effects and may have potential as a treatment for heart disease.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c15-11-14(7-3-1-4-8-14)17-12(18)10-19-13-6-2-5-9-16-13/h2,5-6,9H,1,3-4,7-8,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDGMJMCHKBSEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID56323035 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

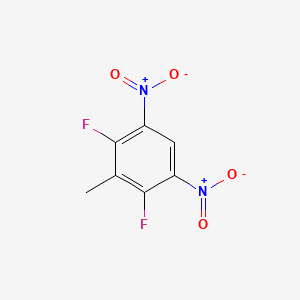

![1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2965863.png)
![3-(4-methoxyphenoxy)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2965864.png)
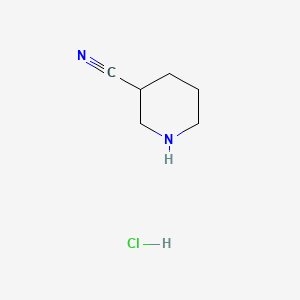
![N-Tert-butyl-4-[[(6-chloroquinazolin-4-yl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2965868.png)


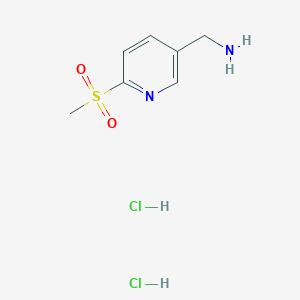
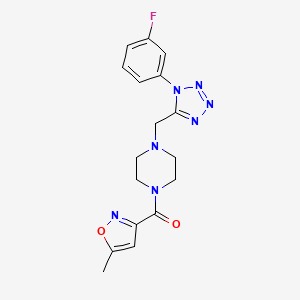
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965875.png)

![2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride](/img/structure/B2965879.png)
